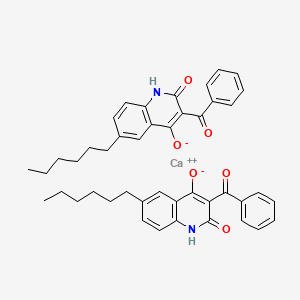![molecular formula C25H56N4O5 B12726813 2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid CAS No. 68877-17-8](/img/structure/B12726813.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid is a complex compound that combines the properties of three distinct chemical entities: 2-[Bis(2-hydroxyethyl)amino]ethanol, guanidine, and octadecanoic acid. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia, followed by further reaction with ethylene oxide to produce the desired compound . The reaction conditions generally include controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under specific conditions to optimize yield and purity. Catalysts may be used to enhance the reaction rate and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents[][3].
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce aldehydes or ketones, while reduction may yield alcohols .
Applications De Recherche Scientifique
2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized as an additive in polymer production, concrete accelerators, and oil emulsifiers.
Mécanisme D'action
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol involves its ability to act as a surfactant, lowering the interfacial tension in mixtures and preventing the separation of emulsions . Guanidine moieties can interact with proteins and nucleic acids, influencing their structure and function. Octadecanoic acid contributes to the compound’s hydrophobic properties, enhancing its ability to interact with lipid membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethanolamine: Similar in structure but lacks the guanidine and octadecanoic acid components.
Diethanolamine: Contains two hydroxyethyl groups but lacks the complexity of the target compound.
Monoethanolamine: Contains a single hydroxyethyl group and is less complex.
Uniqueness
2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid is unique due to its combination of hydrophilic and hydrophobic properties, making it versatile in various applications. Its ability to interact with both proteins and lipids sets it apart from simpler compounds like triethanolamine .
Propriétés
Numéro CAS |
68877-17-8 |
|---|---|
Formule moléculaire |
C25H56N4O5 |
Poids moléculaire |
492.7 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C6H15NO3.CH5N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-4-1-7(2-5-9)3-6-10;2-1(3)4/h2-17H2,1H3,(H,19,20);8-10H,1-6H2;(H5,2,3,4) |
Clé InChI |
JQQWDRKCFQOXHW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO.C(=N)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


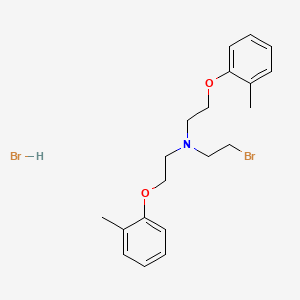
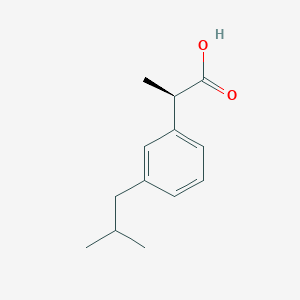
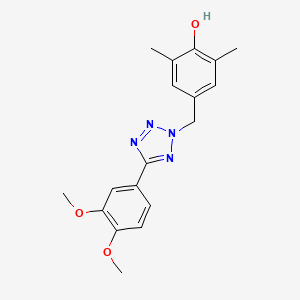
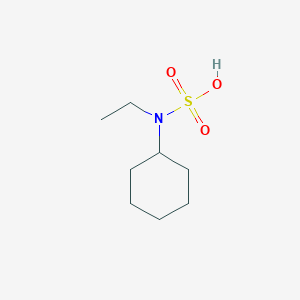
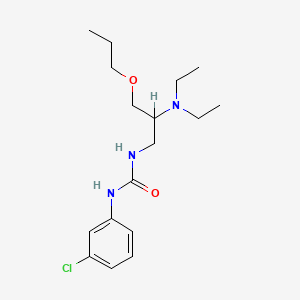

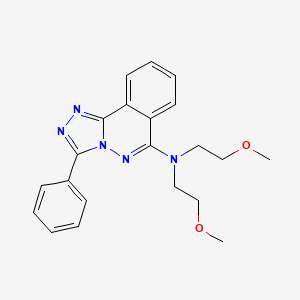
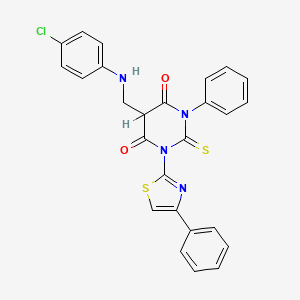
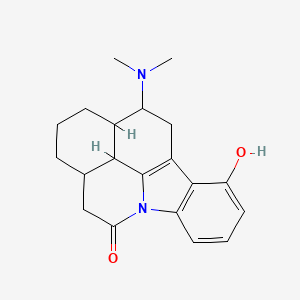
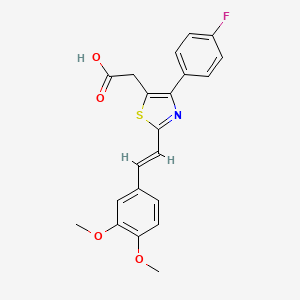
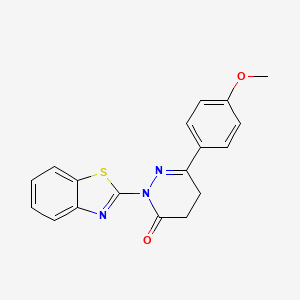
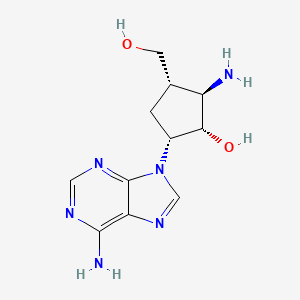
![N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12726824.png)
